molecular formula C16H15NO2S B5330401 2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylacetamide CAS No. 61883-71-4

2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylacetamide

Cat. No.: B5330401
CAS No.: 61883-71-4
M. Wt: 285.4 g/mol
InChI Key: KYZMLPFZPQJQFZ-UHFFFAOYSA-N
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Description

2-[(2-Oxo-2-phenylethyl)sulfanyl]-N-phenylacetamide is a sulfur-containing acetamide derivative characterized by a phenylacetamide core linked to a 2-oxo-2-phenylethyl group via a sulfanyl bridge. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

2-phenacylsulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c18-15(13-7-3-1-4-8-13)11-20-12-16(19)17-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZMLPFZPQJQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341062
Record name ST4011796
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61883-71-4
Record name ST4011796
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylacetamide typically involves the reaction of 2-oxo-2-phenylethyl chloride with thiourea, followed by the reaction with N-phenylacetamide. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylacetamide exhibits promising anticancer properties. Research conducted on multicellular spheroid models demonstrated that this compound can inhibit tumor growth effectively. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Antiviral Properties

The compound has also been explored for its antiviral potential, particularly against SARS-CoV-2. Computational studies suggest that it may interact with key viral proteins involved in the replication cycle of coronaviruses, potentially serving as an inhibitor . Molecular docking studies indicate favorable binding interactions with the main protease (Mpro) of SARS-CoV-2, suggesting that it could be repurposed as a therapeutic agent for COVID-19 .

Case Study 1: Anticancer Screening

A study highlighted the use of this compound in screening libraries for novel anticancer compounds. The results showed significant cytotoxic effects on various cancer cell lines, leading to further exploration of its structure-function relationships .

Case Study 2: Viral Inhibition

In another study focused on COVID-19, molecular dynamics simulations revealed that this compound maintained stable interactions with the Mpro protein over extended simulation periods, indicating its potential as a lead compound for drug design against coronaviruses .

Data Table: Summary of Applications

Application AreaMechanism of ActionReference
AnticancerInduces apoptosis; inhibits proliferation
Antiviral (COVID-19)Inhibits Mpro; disrupts viral replication

Mechanism of Action

The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of protein synthesis or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

The compound shares a common N-phenylacetamide backbone with several analogs, but variations in substituents significantly alter its properties:

Compound Name Key Substituent/Modification Structural Impact Reference
2-(1H-Indol-3-yl)-N-phenylacetamide Indole ring at position 2 Enhances antioxidant and antihyperglycemic activity due to aromatic indole moiety
2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide Diarylpyrimidine group Improves reverse transcriptase inhibition via flexible NNRTI binding
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide Benzimidazole ring with methoxy group Increases antimicrobial activity through heterocyclic interactions
N-Cyclohexyl-2-oxo-2-phenylacetamide Cyclohexylamine substitution Alters hydrogen bonding patterns, influencing crystallinity and stability

Conformational Insights :

  • Crystal structure analyses of analogs reveal that dihedral angles between aromatic rings (e.g., phenyl and pyrimidine) range from 42.25° to 67.84°, affecting molecular folding and intermolecular interactions .
  • Intramolecular N—H⋯N hydrogen bonds stabilize folded conformations, as seen in pyrimidine-containing analogs .

Physicochemical Properties

Key parameters compared to analogs:

Property Target Compound (Estimated) 2-[(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide Reference
Molecular Weight ~313.4 g/mol 303.38 g/mol
pKa ~8.5 (predicted) 8.16 ± 0.50
Density ~1.3 g/cm³ 1.26 ± 0.1 g/cm³
Solubility Moderate in polar solvents Low aqueous solubility due to hydrophobic dihydropyrimidinyl group

Thermal Stability :

  • Melting points for cyclohexyl-substituted analogs exceed 380 K, suggesting high thermal stability .

Biological Activity

2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a sulfanyl group and an acetamide moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15NO2S\text{C}_{15}\text{H}_{15}\text{N}\text{O}_2\text{S}

This structure includes:

  • Sulfanyl Group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Acetamide Moiety : Facilitates hydrogen bonding and influences solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The acetamide portion can engage in hydrogen bonding, enhancing the compound's affinity for biological targets.

Antimicrobial Activity

Research has indicated that derivatives of phenylacetamides exhibit antimicrobial properties. A study on related compounds demonstrated significant antibacterial activity against pathogens responsible for rice bacterial blight and streak diseases . The compound's structural characteristics suggest it may also possess similar antimicrobial effects.

Anticancer Properties

The thiazole derivatives related to this compound have been extensively studied for their anticancer properties. These compounds often interact with cellular pathways involved in cancer progression, suggesting that this compound may also exhibit potential as an anticancer agent.

Enzyme Inhibition

Inhibitors targeting cathepsin B, a cysteine protease implicated in various human diseases, have shown promise in drug development. Studies indicate that compounds similar to this compound can inhibit cathepsin B's activity by forming covalent bonds with the catalytic thiol group . This mechanism highlights the potential therapeutic applications of this compound in treating diseases associated with cathepsin B dysregulation.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-methyl-2-(2-oxo-2-phenylethyl)sulfanylacetamideContains methyl groupVaries; potential enzyme inhibition
4-(6-amino-3,5-dicyano)-N-(thiazol-2-yl)-benzenesulfonamideThiazole ring with sulfonamideAnticonvulsant
5-(aminosulfonyl)-4-methylthiazoleSulfonamide derivativeAntimicrobial

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of functional groups in determining pharmacological effects.

Case Studies

  • Antibacterial Efficacy : A series of experiments evaluated the antibacterial activities of various 2-oxo-N-phenylacetamide derivatives. Among them, certain compounds exhibited significant inhibition against specific bacterial strains, underscoring the potential utility of this class of compounds in developing new antibacterial agents .
  • Enzyme Interaction Studies : Molecular docking studies have been conducted to assess how this compound interacts with cathepsin B. These studies revealed strong binding affinities, suggesting that modifications to enhance this interaction could lead to more effective inhibitors for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylacetamide
Reactant of Route 2
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2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenylacetamide

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